molecular formula C19H12ClN3OS B2437679 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-04-2

2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2437679
CAS RN: 863589-04-2
M. Wt: 365.84
InChI Key: STDPADHHGWOHFI-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase inhibitors . They are synthesized from commercially available substances in moderate to good yields .


Synthesis Analysis

The synthesis of these compounds involves several steps. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps . The compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazolo[5,4-b]pyridine core. The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Scientific Research Applications

Chemical Sensing and Selectivity

  • A study by Hajiaghabababaei et al. (2016) described the use of a related compound, N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide, as a selective sensing material in a PVC membrane for constructing a new chromium ion selective electrode. This electrode demonstrated high selectivity towards Cr(III) ions, indicating the potential of related compounds in chemical sensing applications (Hajiaghabababaei, 2016).

Chemical Synthesis and Modification

  • Zhao et al. (2017) discovered that 2-(pyridin-2-yl)aniline, a compound structurally similar to 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, can act as a directing group for sp2 C-H bond amination mediated by cupric acetate. This highlights the potential of related compounds in facilitating specific chemical reactions and synthesis processes (Zhao et al., 2017).

Potential in Drug Discovery

  • A study by Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, similar in structure to this compound, as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These findings suggest the relevance of structurally similar compounds in drug discovery, particularly in targeting specific enzymes or receptors (Borzilleri et al., 2006).

Mechanism of Action

These compounds show potent PI3K inhibitory activity. The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction is crucial for the PI3K bonding of these pyridyl thiazolo[5,4-b]pyridine analogues .

Future Directions

The future directions for research on these compounds could involve further exploration of their PI3K inhibitory activity and potential applications in the treatment of diseases where PI3K plays a key role. Additionally, further studies could focus on optimizing the synthesis process and exploring the structure-activity relationships of these compounds .

Biochemical Analysis

Biochemical Properties

The compound 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with the enzyme PI3K, inhibiting its activity . The interaction between this compound and PI3K is crucial for its biochemical function. The inhibition of PI3K by this compound is significant, with a representative compound showing an IC50 value of 3.6 nm .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibitory action on PI3K. PI3K is a key enzyme involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting PI3K, this compound can significantly influence cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the PI3K enzyme, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism.

properties

IUPAC Name

2-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDPADHHGWOHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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